N-(4-ethoxybenzyl)-N-methylamine
Overview
Description
N-(4-ethoxybenzyl)-N-methylamine: is an organic compound that features an ethoxybenzyl group attached to a methylamine moiety
Mechanism of Action
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in the body.
Mode of Action
The mode of action involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism is common for electrophilic aromatic substitution reactions .
Pharmacokinetics
A related compound, n-(4-methoxybenzyl)propan-2-amine, is reported to have high gastrointestinal absorption and is bbb permeant . . These properties might give some insights into the potential pharmacokinetics of N-(4-ethoxybenzyl)-N-methylamine.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, a related compound, (4-ethoxybenzyl)-triphenylphosphonium bromide, has been investigated as an inhibitor for mild steel corrosion in 0.5 M H2SO4 solutions . This suggests that the compound’s action might be influenced by the presence of certain ions or molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzyl)-N-methylamine typically involves the reaction of 4-ethoxybenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
4-ethoxybenzyl chloride+methylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethoxybenzyl)-N-methylamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-ethoxybenzyl)-N-methylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
- N-(4-methoxybenzyl)-N-methylamine
- N-(4-ethoxybenzyl)-N-ethylamine
- N-(4-ethoxybenzyl)-N-isopropylamine
Comparison: N-(4-ethoxybenzyl)-N-methylamine is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. Compared to N-(4-methoxybenzyl)-N-methylamine, the ethoxy group provides different steric and electronic properties, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGQAVOILJHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397418 | |
Record name | N-(4-ethoxybenzyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41690-86-2 | |
Record name | N-(4-ethoxybenzyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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